molecular formula C7H8O4 B15348242 (1S,2S)-cyclopent-3-ene-1,2-dicarboxylic acid CAS No. 733748-94-2

(1S,2S)-cyclopent-3-ene-1,2-dicarboxylic acid

Cat. No.: B15348242
CAS No.: 733748-94-2
M. Wt: 156.14 g/mol
InChI Key: IBSNFLVUBSCLPL-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-Cyclopent-3-ene-1,2-dicarboxylic acid is a chiral bicyclic dicarboxylic acid characterized by a five-membered cyclopentene ring with a double bond at position 3 and two carboxylic acid groups at positions 1 and 2. The (1S,2S) stereochemistry confers enantiomeric specificity, making it valuable in asymmetric synthesis and pharmaceutical applications. For instance, (±)-cyclopent-2-ene-1,2-dicarboxylic acid 1-methyl ester is prepared using NaClO₂ oxidation (51% yield) . The compound’s strained ring system and polar functional groups enhance reactivity, enabling applications in ligand design and drug development.

Properties

CAS No.

733748-94-2

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

(1S,2S)-cyclopent-3-ene-1,2-dicarboxylic acid

InChI

InChI=1S/C7H8O4/c8-6(9)4-2-1-3-5(4)7(10)11/h1-2,4-5H,3H2,(H,8,9)(H,10,11)/t4-,5-/m0/s1

InChI Key

IBSNFLVUBSCLPL-WHFBIAKZSA-N

Isomeric SMILES

C1C=C[C@@H]([C@H]1C(=O)O)C(=O)O

Canonical SMILES

C1C=CC(C1C(=O)O)C(=O)O

Origin of Product

United States

Scientific Research Applications

(1S,2S)-Cyclopent-3-ene-1,2-dicarboxylic acid has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules with specific stereochemistry.

  • Biology: The compound can be used to study enzyme-substrate interactions and chiral recognition processes.

  • Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (1S,2S)-cyclopent-3-ene-1,2-dicarboxylic acid exerts its effects depends on its specific application. For example, in drug design, the compound may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

The compound is compared to structurally related cyclic dicarboxylic acids (Table 1):

Compound Ring Size Double Bond Position Key Functional Groups Melting Point (°C) Specific Rotation ([α]D) References
(1S,2S)-Cyclopent-3-ene-1,2-dicarboxylic acid 5-membered 3 Two -COOH groups Not reported Not reported Extrapolated
(1S,2S)-Cyclopropane-1,2-dicarboxylic acid 3-membered None Two -COOH groups 200–203 +130 (c, 0.5%, EtOH)
cis-4-Cyclohexene-1,2-dicarboxylic acid 6-membered 4 Two -COOH groups Not reported Not reported
Feist’s acid [(1R,2R)-3-methylenecyclopropane-1,2-dicarboxylic acid] 3-membered Methylene substituent Two -COOH groups, methylene 201–203 -125 (c, 0.5%, EtOH)

Key Observations :

  • Ring Strain : Cyclopropane derivatives (e.g., Feist’s acid) exhibit higher ring strain, enhancing reactivity in ring-opening reactions . Cyclopentene derivatives balance moderate strain with stability.
  • Stereochemical Impact : Enantiopure (1S,2S) or (1R,2R) configurations are critical for asymmetric catalysis. Feist’s acid derivatives are resolved using chiral amines (e.g., (R)-α-methylbenzylamine) to achieve >90% enantiomeric excess .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.